3-Bromomethylpropionate
Description
Contextualization within Halogenated Organic Compounds
Halogenated organic compounds, or organohalogens, are chemical structures in which one or more carbon atoms are covalently bonded to a halogen atom (fluorine, chlorine, bromine, or iodine). wikipedia.org This class of compounds is extensive and includes haloalkanes, haloalkenes, and haloaromatics. wikipedia.org Organohalogens are highly sought after in numerous scientific fields, including medicinal chemistry, materials science, and drug development. sorbonne-universite.frthieme-connect.com
Many synthetic organic compounds contain halogen atoms, and they are fundamental intermediates in synthesis. wikipedia.orgthieme-connect.com The presence of a halogen atom, such as bromine in the case of 3-bromomethylpropionates, introduces a reactive site into the molecule. The activation of carbon-halogen bonds (C-X) is central to their utility, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through various reactions. thieme-connect.com 3-Bromomethylpropionate and its derivatives are classified as organobromine compounds, a key subset of organohalogens frequently employed in synthetic chemistry. wikipedia.org
Significance as a Versatile Synthetic Intermediate
The importance of this compound esters lies in their function as versatile building blocks for creating a wide range of other organic compounds, including those with applications as pharmaceuticals and agrochemicals. sgtlifesciences.comsgtlifesciences.com The structure of these compounds, typically featuring a three-carbon propionate (B1217596) backbone with two reactive bromine atoms, makes them highly useful bifunctional reagents. sgtlifesciences.comsgtlifesciences.com
The methyl ester, Methyl 3-bromo-2-(bromomethyl)propionate, has been specifically utilized in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine. chemicalbook.comalkalisci.com Its utility extends to advanced synthetic strategies, such as a "Click, Click, Cyclize" approach used in diversity-oriented synthesis to explore new chemical and biological spaces for discovering potential therapeutic agents. sigmaaldrich.com The ethyl ester, Ethyl 3-bromo-2-(bromomethyl)propionate, is also commonly employed as an intermediate in various organic synthesis pathways. chembk.com
The table below details some of the key physical and chemical properties of the methyl and ethyl esters of 3-bromo-2-(bromomethyl)propionic acid.
Table 1: Physicochemical Properties of this compound Esters
| Property | Methyl 3-bromo-2-(bromomethyl)propionate | Ethyl 3-bromo-2-(bromomethyl)propionate |
|---|---|---|
| CAS Number | 22262-60-8 sigmaaldrich.com | 58539-11-0 chemicalbook.com |
| Molecular Formula | C₅H₈Br₂O₂ nih.gov | C₆H₁₀Br₂O₂ calpaclab.com |
| Molecular Weight | 259.92 g/mol nih.gov | 273.95 g/mol calpaclab.com |
| Appearance | Clear colorless to yellow liquid chemicalbook.com | Colorless liquid chembk.com |
| Boiling Point | 60-62 °C at 0.4 mmHg sigmaaldrich.com | 90 °C at 0.5 mmHg chemicalbook.com |
| Density | 1.82 g/mL at 25 °C sigmaaldrich.com | 1.721 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.508 sigmaaldrich.com | n20/D 1.497 chemicalbook.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-bromo-2-(bromomethyl)propionic acid |
| (S)-1-benzyl-3-hydroxypyrrolidine |
| Carbon |
| Chlorine |
| Ethyl 3-bromo-2-(bromomethyl)propionate |
| Fluorine |
| Iodine |
| Methyl 3-bromo-2-(bromomethyl)propionate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6BrO2- |
|---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
4-bromobutanoate |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/p-1 |
InChI Key |
GRHQDJDRGZFIPO-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethylpropionate and Its Derivatives
Direct Halogenation Approaches
Direct halogenation is a fundamental strategy in organic synthesis for the introduction of halogen atoms into a molecule. In the context of producing 3-bromomethylpropionate and its derivatives, this typically involves the reaction of a suitable precursor with a brominating agent.
Bromination of Carboxylic Acid Precursors
A common pathway to synthesize brominated propionates is through the direct bromination of carboxylic acid precursors. This method leverages the reactivity of the carboxylic acid or its derivatives to facilitate the substitution of other functional groups, such as hydroxyl groups, with bromine.
While detailed procedures for the direct bromination of 2-(hydroxymethyl)propionic acid are not extensively documented in the provided search results, it can be inferred that reacting it with halogenating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions could introduce bromine atoms.
A well-documented and widely utilized starting material for the synthesis of 3-bromo-2-(bromomethyl)propionic acid is diethyl bis(hydroxymethyl)malonate. This compound serves as a versatile precursor due to its two hydroxymethyl groups, which can be substituted with bromine.
The reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid (HBr) is a prominent method for producing 3-bromo-2-(bromomethyl)propionic acid. wiley.com This process involves treating the starting material with an excess of aqueous HBr, often in the presence of a solvent like acetic acid. The reaction proceeds through an acid-catalyzed nucleophilic substitution mechanism. The hydroxyl groups are first protonated, enhancing their ability to leave as water molecules. Subsequently, bromide ions act as nucleophiles, sequentially substituting the activated hydroxyl groups to form the dibrominated intermediate. Under the acidic conditions, the ester groups of the malonate are also hydrolyzed, leading to the final carboxylic acid product.
A typical procedure involves heating diethyl bis(hydroxymethyl)malonate with 48% aqueous HBr in acetic acid at temperatures between 60–65°C for several hours. After the reaction is complete, the organic layer is separated, washed, and dried, with the final product being obtained through crystallization. This method is noted for its high yield, often around 85%, and is considered scalable for industrial production.
Table 1: Reaction Conditions for HBr-Mediated Bromination of Diethyl Bis(hydroxymethyl)malonate.
| Parameter | Condition |
| Starting Material | Diethyl bis(hydroxymethyl)malonate |
| Reagent | Aqueous HBr (48% w/w, excess) |
| Solvent | Acetic acid |
| Temperature | 60–65°C |
| Yield | 85% |
An alternative approach to bromination involves the use of molecular bromine (Br₂). In this electrophilic bromination, bromine acts as the electrophile, attacking an electron-rich center in the substrate. The reaction with molecular bromine can lead to the formation of brominated species. The mechanism involves the heterolytic cleavage of the Br-Br bond to generate a Br⁺ electrophile, which then attacks the substrate.
When comparing the hydrobromic acid (HBr) mediated method and the electrophilic bromination with molecular bromine (Br₂), several factors come into play, including yield, purity, and scalability. The HBr method is generally favored for its higher yield and selectivity, making it more suitable for large-scale synthesis. In contrast, the estimated yield for the Br₂ method is lower, typically in the range of 50–70%, and it may produce more by-products. However, the starting material cost for the Br₂ method may be lower.
Table 2: Comparative Analysis of HBr and Br₂ Bromination Methods.
| Parameter | HBr Method | Br₂ Method |
| Starting Material Cost | Moderate | Low |
| Yield | 85% | 50–70% (estimated) |
| By-Products | Minimal | Dibrominated species |
| Scalability | High (industrial use) | Limited to lab scale |
| Purity | ≥98% | 90–95% |
Diethyl Bis(hydroxymethyl)malonate as a Starting Material
Bromination of Methylpropionate Derivatives
The bromination of methyl propionate (B1217596) derivatives is a key strategy for producing this compound. A common method involves the use of N-bromosuccinimide (NBS), a versatile reagent for allylic and benzylic brominations. chadsprep.com NBS is favored over molecular bromine (Br₂) because it generates a low concentration of Br₂ during the reaction, which helps to minimize unwanted side reactions like electrophilic addition across a double bond or aromatic substitution. chadsprep.com The reaction is typically initiated by light (hv) or a radical initiator, proceeding through a free-radical mechanism. chadsprep.comorgosolver.com For instance, the allylic bromination of an alkene using NBS involves the formation of a bromine radical, which then abstracts an allylic hydrogen to form a resonance-stabilized radical intermediate. chadsprep.com This intermediate then reacts with Br₂ to yield the desired brominated product. chadsprep.com
In some cases, specific catalysts and solvents are employed to enhance selectivity. For example, the mono ortho-bromination of phenolic compounds with NBS can be achieved with high selectivity in methanol (B129727) using para-toluenesulfonic acid (pTsOH) as a catalyst. nih.gov While some procedures have historically used solvents like carbon tetrachloride, its toxicity and environmental impact have led to the exploration of alternatives like cyclohexane (B81311) and acetonitrile (B52724). google.com
Alkylation with Brominated Methylene (B1212753) Species
The synthesis of derivatives of this compound can be achieved through the alkylation of active methylene compounds. These reactions are fundamental in carbon-carbon bond formation. acs.org While traditional methods often involve the SN2-type substitution of carbanions with alkyl halides, these are not always atom-economical. acs.org
More advanced methods utilize catalytic systems to achieve alkylation. For instance, a one-pot synthesis of 2-alkyl-2-arylcyanoacetates employs a palladium catalyst for enolate arylation followed by in situ alkylation, accommodating a range of aryl and heteroaryl bromides. organic-chemistry.org Another approach involves the use of visible-light-driven dual hydrogen atom transfer (HAT) catalysis to achieve the hydroalkylation of unactivated olefins. organic-chemistry.org Furthermore, the combination of an organophotocatalyst and lithium thiophenoxide enables the α-alkylation of active methylene compounds with nonactivated alkenes under blue-light irradiation. acs.org
Esterification and Transesterification Strategies
Esterification is a direct and widely used method for synthesizing methyl 3-bromopropionate. This typically involves the reaction of 3-bromopropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. fengchengroup.comontosight.aiontosight.ai This process can also be catalyzed by hydrogen bromide. orgsyn.org
Transesterification offers an alternative route, where a different ester of 3-bromopropionic acid, such as ethyl α-bromopropionate, is converted to the methyl ester by reacting it with methanol, often with an acid catalyst like sulfuric acid. orgsyn.org Lipase-catalyzed transesterification has also been explored, providing a green and mild condition for producing L-ascorbyl esters from various chalcogen-containing esters, including those derived from methyl 3-bromopropionate. unifi.it This biocatalytic approach avoids the need for extensive protection and deprotection steps. unifi.it
Derivatization from Related Halogenated Propionates
Methyl 3-bromopropionate can be synthesized from other halogenated propionates. One notable method involves the halogen exchange of (3-methyloxetan-3-yl)methyl 3-bromopropanoate (B1231587) with sodium iodide and anhydrous sodium sulfate (B86663) in acetone. researchgate.net This is followed by a rearrangement reaction with boron trifluoroetherate to yield the desired product. researchgate.net This pathway is particularly useful when direct synthesis routes are not feasible. researchgate.net
Optimization of Synthetic Pathways
Reaction Condition Studies and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. For instance, in a patented method involving the reaction of an acrylate (B77674) compound with acetyl bromide in an alcohol solvent, it was found that maintaining consistency between the R group of the acrylate and the alcohol prevents transesterification and increases the yield. google.com In this "one-pot" method, stirring the reaction at room temperature for a period before heating to 50-60°C was found to be optimal. google.com One example using this method with methyl acrylate and acetyl bromide in methanol reported a high yield of 96%. google.com
Another study focused on the synthesis of 3-halopropyl bridged carboxylic ortho esters, which involves the esterification of 3-methyl-3-hydroxymethyloxetane with 3-bromopropionyl chloride. acgpubs.org The initial esterification step proceeded with an 85% yield. acgpubs.org The subsequent rearrangement to form the final product had a yield of 59-60%. acgpubs.org
| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Methyl Acrylate, Acetyl Bromide | - | Methanol | Room Temp -> 50°C | 1 hr -> 1 hr | 96% | google.com |
| 3-methyl-3-hydroxymethyloxetane, 3-bromopropionyl chloride | Pyridine | THF | 0°C | 1 hr | 85% | acgpubs.org |
| (3-methyloxetan-3-yl)methyl 3-bromopropanoate | Boron trifluoroetherate | Dichloromethane | 0°C | 4 hr | 59-60% | acgpubs.org |
Monitoring and Purification Techniques
Effective monitoring and purification are essential to isolate high-purity this compound. In a synthesis involving the reaction of methyl acrylate with hydrogen bromide in ether, the reaction progress is monitored by the consumption of the starting materials. orgsyn.org After the reaction is complete, the ether is removed by distillation. orgsyn.org The crude product is then purified by vacuum distillation, with methyl β-bromopropionate typically distilling at 64–66°C/18 mm Hg. orgsyn.org Any residue, which may contain β-bromopropionic acid, can be further purified by distillation and recrystallization from carbon tetrachloride. orgsyn.org
Mechanistic Investigations of Reactions Involving 3 Bromomethylpropionate
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for 3-bromo-2-(bromomethyl)propionic acid and its esters. These reactions involve a nucleophile replacing one or both of the bromide leaving groups.
Reactivity of Bromine Atoms
The chemical structure of 3-bromo-2-(bromomethyl)propionate derivatives contains two primary alkyl bromide functionalities. The bromine atoms are excellent leaving groups because the bromide ion (Br⁻) is stable. The carbon atoms attached to the bromines are electrophilic due to the electronegativity difference between carbon and bromine, making them susceptible to attack by nucleophiles. libretexts.org The presence of two such groups on the same molecule makes 3-bromo-2-(bromomethyl)propionic acid a highly reactive and versatile bifunctional reagent. This dual reactivity is crucial for its use in forming cyclic structures. The geminal arrangement of the bromomethyl groups creates a highly electrophilic environment, facilitating a wide range of nucleophilic substitutions with nucleophiles such as amines and thiols to produce various functionalized derivatives.
SN2 Pathways and Stereochemical Considerations
The substitution reactions of 3-bromo-2-(bromomethyl)propionate typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). nih.gov This backside attack forces the molecule's stereochemistry at the reaction center to invert, similar to an umbrella flipping inside out in the wind. nih.gov
For a substrate like 3-bromo-2-(bromomethyl)propionic acid, which possesses a chiral center at the C2 position, the SN2 mechanism is stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant. nih.gov If the starting material is a single enantiomer, the product will also be a single enantiomer, but with the opposite configuration at the affected carbon center. nih.gov
Table 1: Characteristics of SN2 Reactions
| Feature | Description |
|---|---|
| Kinetics | Second-order (rate depends on both substrate and nucleophile concentration). libretexts.org |
| Mechanism | Single, concerted step. |
| Stereochemistry | Inversion of configuration at the reaction center. nih.gov |
| Substrate | Favored by primary alkyl halides like the bromomethyl groups in the title compound. |
Cyclization Reactions
The bifunctional nature of 3-bromo-2-(bromomethyl)propionate makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Formation of Beta-Lactams
3-Bromo-2-(bromomethyl)propionic acid is a key starting material for the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many important antibiotics. The formation of the β-lactam ring occurs through a cyclization reaction when the acid is treated with an amine or amide. The mechanism typically involves an initial nucleophilic substitution where the nitrogen of the amine attacks one of the bromomethyl groups, followed by an intramolecular SN2 reaction where the nitrogen attacks the second electrophilic carbon, displacing the second bromide and closing the four-membered ring.
In a specific application, 3-bromo-2-(bromomethyl)propionic acid was used as the starting material for a two-step synthesis of exo-methylene-β-lactams. smolecule.com
Table 2: Example of β-Lactam Formation
| Reactants | Key Transformation | Product Type | Ref. |
|---|---|---|---|
| 3-Bromo-2-(bromomethyl)propionic acid, Amine/Amide | Double nucleophilic substitution leading to ring closure. | β-Lactam | |
| 3-Bromo-2-(bromomethyl)propionic acid | Two-step synthesis via cyclization. | exo-Methylene-β-lactam | smolecule.com |
Synthesis of Sultams and Lactones
The versatility of 3-bromo-2-(bromomethyl)propionate extends to the synthesis of other heterocyclic systems like sultams and lactones.
Sultams: Methyl 3-bromo-2-(bromomethyl)propionate has been documented as a precursor in the synthesis of sultams. researchgate.net Sultams are cyclic sulfonamides, and their synthesis from this starting material would involve a reaction with a nucleophile containing both sulfur and nitrogen, such as a sulfonamide anion. The reaction proceeds via sequential intermolecular and intramolecular nucleophilic substitutions to form the heterocyclic ring.
Lactones: Lactones can be formed via intramolecular cyclization. For 3-bromo-2-(bromomethyl)propionic acid, deprotonation of the carboxylic acid would generate a carboxylate nucleophile. This internal nucleophile can then attack one of the electrophilic bromomethyl carbons. This process results in the formation of a five-membered γ-lactone ring, specifically a derivative of γ-butyrolactone.
Electrophilic Reaction Pathways
While the primary reactivity of 3-bromo-2-(bromomethyl)propionate involves the molecule acting as an electrophile in substitution reactions, its electrophilic centers are also leveraged in more complex, often metal-catalyzed, transformations.
In another example of its use as an electrophilic building block, (RS)-3-arsono-2-(hydroxymethyl)propionic acid was synthesized through the reaction of 3-bromo-2-(bromomethyl)propionic acid with alkaline arsenite. smolecule.com Furthermore, the reaction of related 3-bromo-2-(bromomethyl)azole derivatives with tosylmethyl isocyanide (TosMIC) provides an efficient route to azolopyrimidine systems, which form the core of variolin marine alkaloids. These examples underscore the compound's role as a key electrophile in constructing complex molecular architectures.
Catalytic Effects on Reaction Mechanisms
The course of reactions involving 3-bromomethylpropionate can be significantly influenced by the presence of catalysts. These catalysts can alter reaction rates, improve yields, and direct the reaction towards a specific mechanistic pathway. This section explores the roles of phase transfer catalysts and the influence of acidic and basic conditions on the reaction mechanisms of this compound.
Role of Phase Transfer Catalysts
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous and an organic phase. ajgreenchem.com In the context of reactions involving this compound, which is an organic substrate, PTC can be employed to introduce aqueous-soluble nucleophiles into the organic phase to react with it.
The fundamental principle of PTC involves a phase transfer agent, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms an ion pair with the nucleophile from the aqueous phase. This new, more lipophilic ion pair is then able to traverse the phase boundary into the organic phase, where the nucleophile can react with the organic substrate. ajgreenchem.com
A representative mechanism for a phase transfer-catalyzed reaction, by analogy with the reaction of 1,3-dibromopropane, is illustrated below. ajgreenchem.com In this case, a nucleophile (Nu⁻) from the aqueous phase is transported into the organic phase by the phase transfer catalyst (Q⁺X⁻) to react with an organic substrate like this compound.
Table 1: Mechanistic Steps in Phase Transfer Catalysis
| Step | Description |
| 1. Ion Exchange | The phase transfer catalyst (Q⁺X⁻) at the interface exchanges its anion (X⁻) for a nucleophile (Nu⁻) from the aqueous phase, forming a new ion pair (Q⁺Nu⁻). |
| 2. Phase Transfer | The newly formed, organophilic ion pair (Q⁺Nu⁻) migrates from the aqueous or interfacial region into the bulk organic phase. |
| 3. Reaction | In the organic phase, the nucleophile (Nu⁻) attacks the substrate, in this case, this compound, leading to a substitution reaction and the formation of the product and the original catalyst anion (X⁻). |
| 4. Catalyst Regeneration | The catalyst cation (Q⁺) paired with the leaving group anion (Br⁻) returns to the aqueous phase to repeat the cycle. |
This catalytic cycle allows for continuous reaction at the interface or in the organic phase, often under milder conditions and with higher efficiency than traditional single-phase reactions. ajgreenchem.com The efficiency of the phase transfer process is dependent on several factors, including the structure of the catalyst, the nature of the solvent, and the agitation of the reaction mixture. ajgreenchem.com For instance, the use of a multi-site phase-transfer catalyst has been shown to enhance reaction rates. ajgreenchem.com
Influence of Acidic and Basic Conditions
The reactivity of this compound is profoundly influenced by the pH of the reaction medium. Both acidic and basic conditions can promote distinct reaction pathways, including hydrolysis, cyclization, and elimination reactions.
Under acidic conditions , the primary reaction is the hydrolysis of the ester functional group to yield 3-bromo-2-(bromomethyl)propionic acid. This reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Acid catalysis can also play a role in cyclization reactions of derivatives of this compound. pitt.edu
Basic conditions , on the other hand, can lead to several different outcomes. The hydrolysis of the ester to the corresponding carboxylate salt also occurs readily in the presence of a base. Furthermore, the presence of a strong, non-nucleophilic base can promote elimination reactions. The bromine atoms in this compound are on carbons beta to each other, setting the stage for potential elimination to form an alkene. The E2 (bimolecular elimination) mechanism is favored by strong bases and proceeds via a concerted step where the base removes a proton and the leaving group departs simultaneously. pearson.comiitk.ac.inbyjus.comlibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.inmatanginicollege.ac.in
Moreover, under basic conditions, this compound and its derivatives can undergo intramolecular cyclization. A key example is the synthesis of β-lactams, which are important structural motifs in many antibiotics. wikipedia.org The synthesis often involves the reaction of 3-bromo-2-(bromomethyl)propionic acid with an amine, followed by base-induced cyclization. organic-chemistry.orgencyclopedia.pub The base deprotonates the amide nitrogen, creating a nucleophile that can attack the carbon bearing a bromine atom in an intramolecular S_N2 reaction to form the four-membered β-lactam ring. nih.gov
Table 2: Influence of pH on Reactions of this compound
| Condition | Primary Reaction(s) | Mechanistic Notes |
| Acidic | Ester Hydrolysis | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |
| Cyclization (of derivatives) | Acid can catalyze the intramolecular attack of a nucleophile. pitt.edu | |
| Basic | Ester Hydrolysis | Saponification to the carboxylate salt. |
| Elimination (E2) | A strong, non-nucleophilic base abstracts a proton, leading to the formation of a double bond and expulsion of a bromide ion. iitk.ac.inbyjus.com | |
| Intramolecular Cyclization | Base-mediated deprotonation of a nucleophilic group (e.g., amide) facilitates intramolecular S_N2 attack to form cyclic products like β-lactams. organic-chemistry.org |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. While no direct rearrangement of this compound itself is prominently documented, rearrangements of related structures and potential rearrangement pathways under specific conditions can be considered.
One of the most well-known rearrangements of α-halo ketones is the Favorskii rearrangement , which occurs in the presence of a base to yield a carboxylic acid derivative. wikipedia.orgadichemistry.comnumberanalytics.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com Although this compound is a β-halo ester, a related α-halo ketone derivative could potentially undergo this type of rearrangement.
A more relevant potential rearrangement for a polyhalogenated compound like this compound is the Wagner-Meerwein rearrangement . This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.org Such a rearrangement could be initiated by the loss of a bromide ion, particularly with Lewis acid catalysis, to form a secondary carbocation. This carbocation could then potentially rearrange to a more stable carbocation, if such a pathway is available, before undergoing subsequent reaction. Halogenation has been used to initiate Wagner-Meerwein rearrangements in other systems. mdpi.com The driving force for this rearrangement is the formation of a more stable carbocation. youtube.com
Table 3: Potential Rearrangement Reactions
| Rearrangement | Description | Relevance to this compound |
| Favorskii Rearrangement | Base-catalyzed rearrangement of α-halo ketones to carboxylic acid derivatives via a cyclopropanone intermediate. wikipedia.orgadichemistry.com | Potentially applicable to an α-halo ketone derivative of this compound. |
| Wagner-Meerwein Rearrangement | A 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org | Could potentially occur if a carbocation is formed from this compound, for example, through Lewis acid-assisted loss of a bromide ion. mdpi.com |
Applications of 3 Bromomethylpropionate in Complex Molecule Synthesis
Building Block for Multifunctional Organic Compounds
Methyl 3-bromo-2-(bromomethyl)propionate is recognized as a key building block in organic synthesis. sgtlifesciences.com A building block in this context is a molecule that serves as a fundamental unit in the construction of larger, more complex compounds. sgtlifesciences.com Its structure is valuable for creating a variety of organic molecules, including those with applications in pharmaceuticals and agrochemicals. sgtlifesciences.com The presence of two bromomethyl groups provides two electrophilic centers, making the molecule highly reactive toward nucleophiles and enabling the formation of multiple new chemical bonds.
The utility of this compound as an intermediate is highlighted by its commercial classification under "Chemical Building Blocks" and "Organic Building Blocks". sigmaaldrich.com It has been specifically employed in the synthesis of compounds such as sultams and (S)-1-benzyl-3-hydroxypyrrolidine, demonstrating its role in producing functionally diverse molecules. sgtlifesciences.com
| Identifier | Value |
|---|---|
| Compound Name | Methyl 3-bromo-2-(bromomethyl)propionate |
| CAS Number | 22262-60-8 sgtlifesciences.comsigmaaldrich.comscbt.com |
| Molecular Formula | C₅H₈Br₂O₂ sgtlifesciences.comscbt.com |
| Molecular Weight | 259.92 g/mol sgtlifesciences.comsigmaaldrich.comscbt.com |
| Synonyms | Methyl Bis(bromomethyl)acetate, Methyl β,β'-Dibromoisobutyrate tcichemicals.com |
Synthesis of Heterocyclic Systems
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are fundamental to medicinal chemistry and materials science. The reactivity of methyl 3-bromo-2-(bromomethyl)propionate makes it a candidate for constructing such ring systems.
Nitrogen-Containing Heterocycles
Methyl 3-bromo-2-(bromomethyl)propionate has been documented as a precursor in the synthesis of specific nitrogen-containing heterocycles. sgtlifesciences.com Its reaction with appropriate nucleophiles can lead to cyclization and the formation of stable ring structures. An example of this application is its use in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, a substituted pyrrolidine (B122466) which is a five-membered nitrogen-containing ring. sgtlifesciences.com It has also been used to synthesize sultams, a class of cyclic sulfonamides. sgtlifesciences.com
Thiazolines and Thiazolidinones
Thiazolines and thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles with a broad range of biological activities. nih.govsemanticscholar.org The synthesis of these structures often involves the reaction of a compound containing a thiol group with another containing electrophilic centers. ekb.eg
Common synthetic strategies for thiazolines involve the reaction of thioamides with compounds such as γ-bromoenones or the condensation of aminothiols with nitriles. researchgate.netorganic-chemistry.orgnih.gov One established method involves an SN2 reaction followed by a Michael addition to form the thiazoline (B8809763) ring. researchgate.net
For thiazolidinones , a primary synthetic route is the one-pot, three-component condensation of an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid such as thioglycolic acid. ekb.eg The reaction proceeds through the formation of an imine, followed by a nucleophilic attack by the sulfur atom and subsequent intramolecular cyclization. ekb.eg The use of bromo-compounds, specifically α-chloroacetic acid, in reactions with thioureas is also a common method for producing the thiazolidinone core structure. researchgate.net While these general methods highlight the importance of halogenated precursors, the direct use of methyl 3-bromo-2-(bromomethyl)propionate for these specific syntheses is not explicitly detailed in the available literature.
| Heterocycle Class | General Precursors Mentioned in Literature | Reference |
|---|---|---|
| Thiazolines | Thioamides, γ-bromoenones, Aminothiols, Nitriles | researchgate.netorganic-chemistry.orgnih.gov |
| Thiazolidinones | Amines, Aldehydes, Thioglycolic acid, Thioureas, α-chloroacetic acid | ekb.egresearchgate.net |
Precursor for Advanced Esters
The chemical structure of methyl 3-bromo-2-(bromomethyl)propionate allows for its transformation into other valuable ester compounds through reactions such as elimination.
Beta-Substituted Acrylates
Beta-substituted acrylates are important monomers and synthetic intermediates. A key reaction for their synthesis is the dehydrobromination (elimination of HBr) of a saturated dibromo ester. orgsyn.org For instance, the closely related compound, methyl β,β'-dibromoisobutyrate, undergoes dehydrobromination using a base like triethylamine (B128534) to yield methyl α-(bromomethyl)acrylate, a beta-substituted acrylate (B77674). orgsyn.org This process is an efficient method for creating the carbon-carbon double bond characteristic of acrylates. orgsyn.org
Similarly, studies on methyl 2,3-dibromo-2,3-diarylpropanoates have shown that these molecules can undergo dehydrobromination when treated with a base like methoxide, leading to the formation of unsaturated olefin products. rsc.org These examples demonstrate that the dibromo-ester framework present in methyl 3-bromo-2-(bromomethyl)propionate is susceptible to elimination reactions, positioning it as a viable precursor for the synthesis of functionalized beta-substituted acrylates.
tert-Butyl Esters in Specialized Syntheses
While direct transesterification of methyl 3-bromopropionate to its tert-butyl ester counterpart is a standard synthetic transformation, its utility is particularly highlighted in the preparation of more specialized tert-butyl esters. For instance, a related compound, tert-butyl 2-bromopropionate, has been utilized in the synthesis of the tert-butyl ester of N-hydroxyalanine. prepchem.com This suggests the potential for methyl 3-bromopropionate to serve as a precursor for analogous structures where the propionate (B1217596) backbone is desired. The tert-butyl ester group, known for its steric bulk and its utility as a protecting group in peptide synthesis and other complex molecular constructions, can be introduced via precursors like methyl 3-bromopropionate.
The synthesis of these specialized esters often involves the reaction of the bromopropionate with a desired alcohol under conditions that favor esterification, or through nucleophilic substitution of the bromide by a carboxylate. The choice of synthetic route depends on the specific target molecule and the compatibility of other functional groups present.
(S)-1-benzyl-3-hydroxypyrrolidine Synthesis
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products. The synthesis of substituted pyrrolidines, such as (S)-1-benzyl-3-hydroxypyrrolidine, is of significant interest in medicinal chemistry. A derivative of methyl 3-bromopropionate, namely methyl 3-bromo-2-(bromomethyl)propionate, has been explicitly used in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine. chemicalbook.com This underscores the role of the bromopropionate framework in constructing this key heterocyclic intermediate.
The synthesis likely proceeds through a sequence of reactions where the dibrominated starting material undergoes cyclization with a nitrogen-containing precursor, followed by transformations to install the hydroxyl group and the benzyl (B1604629) substituent with the desired stereochemistry. The bifunctional nature of the bromopropionate derivative is critical for the formation of the five-membered ring.
| Starting Material | Target Molecule | Key Transformation |
| Methyl 3-bromo-2-(bromomethyl)propionate | (S)-1-benzyl-3-hydroxypyrrolidine | Cyclization |
Integration in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The principles of DOS often involve the use of versatile building blocks that can be elaborated into a variety of molecular skeletons.
Reagent-Based "Click, Click, Cyclize" Strategies
A specific strategy within DOS known as the "Click, Click, Cyclize" approach utilizes highly efficient and orthogonal "click" reactions to assemble molecular fragments, followed by a cyclization step to generate skeletal diversity. Methyl 3-bromo-2-(bromomethyl)propionate has been identified as a key reagent in such a strategy. In this context, the two bromo groups can serve as handles for sequential "click" reactions, for example, with azide- or alkyne-functionalized molecules. The resulting intermediate, now bearing diverse substituents, can then undergo an intramolecular cyclization to yield a library of complex heterocyclic compounds.
Skeletal and Chemical Space Diversity Generation
The use of building blocks like methyl 3-bromopropionate and its derivatives in DOS allows for the generation of significant skeletal and chemical space diversity. By varying the reaction partners in the initial steps and the conditions for the final cyclization, a wide range of ring sizes, substitution patterns, and stereochemistries can be accessed from a single starting material. This approach is highly valuable for exploring novel areas of chemical space and identifying molecules with unique biological activities. The ability of the bromopropionate core to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it an ideal scaffold for generating molecular diversity.
Contributions to Enzyme Substrate and Inhibitor Synthesis
The design and synthesis of enzyme substrates and inhibitors are crucial for understanding biological pathways and for the development of new therapeutic agents. The chemical reactivity of methyl 3-bromopropionate makes it a useful tool in this area.
Design of Enzyme Active Analogs
While direct use of methyl 3-bromopropionate in the synthesis of enzyme substrates is not widely documented, related 3-bromopropyl compounds have been employed in the enzymatic synthesis of S-adenosylmethionine (SAM) analogs. nih.gov SAM is a key cofactor involved in numerous enzymatic methyl transfer reactions. By using 3-bromopropene, researchers have been able to generate non-natural SAM analogs that can be used to probe the activity of methyltransferases. nih.gov This suggests the potential for methyl 3-bromopropionate to be used in a similar fashion to create functionalized SAM analogs for studying or modulating enzyme activity. The ester functionality could provide a handle for further derivatization or for influencing the binding of the analog to the enzyme's active site. The development of such molecular probes is essential for elucidating enzyme mechanisms and for the rational design of potent and selective inhibitors.
Synthesis of Thioredoxin Reductase Inhibitors
Thioredoxin reductase (TrxR) is a critical enzyme in maintaining cellular redox balance, and its inhibition is a significant target in cancer therapy. nih.gov Many TrxR inhibitors function by irreversibly binding to the active site of the enzyme, which contains highly reactive selenocysteine (B57510) (Sec) and cysteine (Cys) residues. nih.gov These residues are strong nucleophiles, making them susceptible to attack by electrophilic compounds.
Methyl 3-bromopropionate serves as a potent electrophile for the alkylation of these critical residues. The mechanism of inhibition involves the nucleophilic attack of the selenolate or thiolate group of the Sec or Cys residue on the carbon atom bearing the bromine atom of methyl 3-bromopropionate. This results in a covalent thioether or selenoether bond, forming a carboxyethylated adduct on the enzyme and releasing bromide ion. This modification of the active site leads to the irreversible inactivation of TrxR, disrupting cellular redox homeostasis and potentially inducing apoptosis in cancer cells. This strategy is analogous to the well-documented modification of cysteine residues by related Michael acceptors like acrylic acid, which forms S-(2-carboxyethyl)-L-cysteine. nih.gov
| Residue | Side Chain Nucleophile | Role in TrxR | Reaction with Methyl 3-Bromopropionate |
|---|---|---|---|
| Selenocysteine (Sec) | Selenolate (-Se-) | Primary catalytic residue in the active site | Covalent modification via SN2 alkylation |
| Cysteine (Cys) | Thiolate (-S-) | Component of the redox-active site | Covalent modification via SN2 alkylation |
Preparation of Arsono-propionic Acid Derivatives
The synthesis of organoarsenic compounds, such as arsono-propionic acid derivatives, can be achieved using methyl 3-bromopropionate through established organometallic reactions. One primary method is the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds, which can be adapted for arsenic. wikipedia.orgorganic-chemistry.org In this approach, a trialkyl arsenite acts as a nucleophile, attacking the electrophilic carbon of methyl 3-bromopropionate in an SN2 fashion. This forms an arsonium (B1239301) salt intermediate, which then undergoes dealkylation by the displaced bromide ion to yield the stable pentavalent arsenic species, a methyl (dialkoxyarsinoyl)propionate.
Alternatively, a conjugate addition (or Michael addition) route can be employed. researchgate.net In this pathway, treatment of methyl 3-bromopropionate with a non-nucleophilic base induces elimination of HBr to form methyl acrylate in situ. A nucleophilic arsenic species, such as sodium arsenite (NaAsO₂), can then add to the β-carbon of the electron-deficient alkene. Subsequent workup would protonate the intermediate to yield the target methyl 3-(arsono)propionate.
Utilization in Peptide Synthesis
In peptide chemistry, the modification of amino acid side chains is a crucial strategy for creating peptidomimetics with enhanced stability, altered conformation, or novel functions. nih.gov Methyl 3-bromopropionate is a valuable reagent for the selective alkylation of nucleophilic side chains, particularly the thiol group of cysteine residues. creative-proteomics.com
| Amino Acid | Side Chain Functional Group | Potential for Alkylation |
|---|---|---|
| Cysteine | Thiol (-SH) | High (readily forms thiolate) |
| Histidine | Imidazole | Moderate (nucleophilic nitrogen) |
| Lysine | Amine (-NH₂) | Moderate (can be alkylated) |
| Methionine | Thioether (-S-CH₃) | Low (less nucleophilic than thiol) |
Role in Multicomponent Reactions and C-H Functionalization
Modern synthetic chemistry increasingly relies on catalytic methods that offer high efficiency and atom economy. Methyl 3-bromopropionate has emerged as a suitable component in several advanced catalytic systems.
Ruthenium-catalyzed C-H functionalization represents a powerful tool for forging new carbon-carbon bonds directly from ubiquitous C-H bonds. nih.gov In certain three-component reactions, an arene containing a directing group, an alkene, and an alkyl halide are coupled together. researchgate.netrsc.org Methyl 3-bromopropionate is well-suited to act as the alkyl bromide component in these transformations.
In a typical catalytic cycle, the ruthenium catalyst coordinates to the directing group on the arene and activates a C-H bond (often at the ortho or meta position). researchgate.netresearchgate.net This complex then reacts with the alkyl bromide, which serves as a radical precursor or participates in an oxidative addition step. The resulting species can then couple with an alkene to assemble the final, more complex molecule. The ester functionality of methyl 3-bromopropionate is generally well-tolerated in these systems, allowing for the direct installation of a propionate side chain onto an aromatic core. nih.gov
Visible-light photoredox catalysis utilizes light energy to generate reactive radical intermediates under exceptionally mild conditions. Methyl 3-bromopropionate can participate in these reactions as a radical precursor through a process known as Atom Transfer Radical Addition (ATRA). nih.gov
In a typical photoredox ATRA cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. nih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with methyl 3-bromopropionate. The bromo-ester accepts an electron, leading to the cleavage of the carbon-bromine bond and the formation of a β-carbomethoxyethyl radical. This radical is then free to add to an alkene or another radical acceptor, creating a new C-C bond. The reaction is atom-economical and proceeds under conditions that tolerate a wide range of sensitive functional groups. nih.govacs.org
The construction of chiral amines is a fundamental goal in organic synthesis, particularly for pharmaceuticals. Methyl 3-bromopropionate can be employed in asymmetric N-alkylation strategies. While direct asymmetric SN2 displacement on the bromo-ester is challenging to control catalytically, a two-step, one-pot sequence is highly effective.
This strategy involves the in situ generation of methyl acrylate from methyl 3-bromopropionate using a base. A chiral amine, or a prochiral amine in the presence of a chiral catalyst, can then undergo an asymmetric Michael addition to the newly formed α,β-unsaturated ester. nih.gov This conjugate addition step creates a new stereocenter with high enantioselectivity, controlled by the existing chirality of the amine or the chiral environment provided by the catalyst. This method provides stereocontrolled access to β-amino ester derivatives, which are valuable synthetic intermediates. nih.govresearchgate.net
| Reaction Type | Role of Methyl 3-Bromopropionate | Key Intermediate | Catalyst Type |
|---|---|---|---|
| C-H Functionalization | Alkylating Agent | Organometallic Ruthenium Complex | Ruthenium(II) |
| Photoredox Catalysis | Radical Precursor | β-Carbomethoxyethyl Radical | Iridium or Ruthenium Photocatalyst |
| Asymmetric N-Alkylation | Michael Acceptor Precursor | Methyl Acrylate (in situ) | Chiral Amine or Chiral Catalyst |
Preparation of Azido (B1232118) Derivatives for Click Chemistry
The conversion of methyl 3-bromopropionate to its corresponding azido derivative, methyl 3-azidopropionate, is a critical step for its application in "click chemistry." This transformation is typically achieved through a nucleophilic substitution reaction where the bromide atom is displaced by an azide (B81097) ion, commonly from a source like sodium azide (NaN₃). lookchem.comdoubtnut.comrsc.org This reaction provides a versatile building block for the synthesis of more complex molecules. lookchem.com
The azide functional group is particularly valuable due to its role in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. rsc.orgresearchgate.netorganic-chemistry.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable for creating complex molecular architectures. sigmaaldrich.comtcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring linking two different molecular fragments. organic-chemistry.orgsigmaaldrich.cominterchim.fr The resulting triazole linkage is not easily oxidized or reduced, providing a robust connection between substrates. tcichemicals.com
The synthesis of methyl 3-azidopropionate from methyl 3-bromopropionate is efficient and straightforward. Research has demonstrated high yields for this conversion under mild conditions. For instance, the reaction of methyl 3-bromopropionate with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature has been reported to achieve a yield of 94%. lookchem.com This high efficiency makes the azido derivative readily accessible for subsequent click reactions.
Once synthesized, the azido derivative can be "clicked" onto molecules containing a terminal alkyne group. This CuAAC reaction is known for its tolerance of a wide variety of functional groups and can often be performed in aqueous conditions, which is advantageous for biological applications. organic-chemistry.orgsigmaaldrich.com This methodology has been widely applied in diverse fields, including drug discovery, materials science, and bioconjugation, to link different molecular building blocks. rsc.orgnih.govsigmaaldrich.com
The following table summarizes a typical preparation of the azido derivative from methyl 3-bromopropionate.
Table 1: Synthesis of Methyl 3-azidopropionate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 3-bromopropionate | Sodium Azide (NaN₃) | Dimethyl sulfoxide (DMSO) | Ambient | Methyl 3-azidopropionate | 94% | lookchem.com |
Computational Studies on 3 Bromomethylpropionate Reactivity and Transformations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and reactivity of molecules. These methods are used to compute molecular properties, reaction pathways, and transition states with a high degree of accuracy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for elucidating complex reaction mechanisms. For methyl 3-bromopropionate, DFT can be used to map out the potential energy surfaces of its various transformations, such as nucleophilic substitution (SN2) at the carbon bearing the bromine atom or reactions involving the ester group.
DFT calculations can identify the structures of reactants, transition states, and products along a reaction coordinate. researchgate.netrsc.orgpku.edu.cn By calculating the energies of these species, a detailed reaction profile can be constructed. For instance, in an SN2 reaction with a nucleophile (Nu⁻), DFT would be used to model the transition state where the Nu-C bond is forming and the C-Br bond is breaking. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. sparkl.me Studies on similar alkyl halides have shown that DFT can accurately predict reaction barriers for competing SN2 and E2 pathways. acs.orgacs.org These calculations would reveal how the electronic influence of the ester group in methyl 3-bromopropionate affects the transition state geometry and energy compared to a simple bromoalkane.
Table 1: Illustrative DFT-Calculated Energies for the SN2 Reaction of Methyl 3-Bromopropionate with Cyanide (CN⁻)
| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants (C₄H₇BrO₂ + CN⁻) | B3LYP/6-311+G(d,p) | -2885.12345 | 0.0 |
| Transition State | B3LYP/6-311+G(d,p) | -2885.09876 | +15.5 |
| Products (C₅H₇NO₂ + Br⁻) | B3LYP/6-311+G(d,p) | -2885.17890 | -34.8 |
Note: Data are hypothetical and for illustrative purposes.
The facility with which the bromide ion departs is crucial to the reactivity of methyl 3-bromopropionate. Computational models can quantify this "leaving-group ability." DFT calculations on related alkyl halides have established a direct correlation between the C-Y (Y = halogen) bond strength and the leaving-group ability. acs.orgresearchgate.net By calculating the C-Br bond dissociation energy (BDE) for methyl 3-bromopropionate, its leaving-group potential can be assessed and compared to other haloalkanes. beilstein-journals.org
One of the most powerful applications of quantum chemical calculations is the prediction of activation energies (ΔE‡), which are directly related to reaction rates via the Arrhenius equation. sparkl.me High-level electronic structure calculations have been successfully used to quantify the activation barriers for SN2 and E2 reactions in a wide range of alkyl halides. acs.orgacs.org For methyl 3-bromopropionate, DFT can be used to calculate the activation energies for substitution at the C-Br bond versus a potential elimination reaction, thereby predicting which pathway is kinetically favored under given conditions.
Regioselectivity becomes a key question when a molecule has multiple potential reaction sites. While methyl 3-bromopropionate has a primary site for nucleophilic attack (the CH₂Br group), other reactions, such as those involving enolate formation, could present regiochemical challenges. Computational models can predict regioselectivity by comparing the activation energies for attack at different sites. researchgate.netrsc.orgrsc.org The pathway with the lower activation barrier will be the dominant one. For example, in studies of nucleophilic aromatic substitution, the preferred reaction site is correctly predicted by calculating the relative stabilities of the possible intermediate sigma-complexes using DFT. researchgate.net
Solvent Effects in silico
Reactions are rarely performed in the gas phase; the solvent plays a critical role in influencing reaction rates and mechanisms. Computational chemistry accounts for solvent effects through two primary models: implicit and explicit solvation.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving charged species, like the SN2 reaction of methyl 3-bromopropionate with an anionic nucleophile, an implicit model would show stabilization of the charged reactants and transition state in a polar solvent, altering the reaction energy profile compared to the gas phase. researchgate.net
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. easychair.org For methyl 3-bromopropionate, explicit solvent simulations could reveal how protic solvent molecules might hydrogen-bond with the ester's carbonyl oxygen or the departing bromide ion, providing a more detailed picture of the solvation shell's role in the reaction. niscpr.res.inias.ac.in
Machine Learning Applications in Reaction Pathway Optimization
Machine learning (ML) is revolutionizing how chemical research is conducted, from materials discovery to reaction optimization. beilstein-journals.orgchemrxiv.orgnih.gov By training algorithms on large datasets of known reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even discover novel reaction pathways. acs.org
For a molecule like methyl 3-bromopropionate, an ML model could be used to optimize the conditions for a specific transformation. For example, to maximize the yield of a substitution product, an ML algorithm could be fed data from a small number of initial experiments. duke.edu The model would then learn the relationships between variables like temperature, solvent, catalyst, and concentration, and suggest new experimental conditions to improve the yield. beilstein-journals.org This "active learning" approach can significantly accelerate the process of reaction optimization compared to traditional one-factor-at-a-time methods. duke.edu Furthermore, ML models trained on vast reaction databases can predict suitable catalysts, solvents, and reagents for a desired transformation of methyl 3-bromopropionate, providing valuable starting points for experimental investigation. acs.org
Conformational Analysis and Molecular Dynamics Simulations
Methyl 3-bromopropionate is a flexible molecule with multiple rotatable single bonds. Its three-dimensional shape, or conformation, can significantly impact its reactivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.govnih.gov MD simulates the movement of atoms and molecules over time based on classical mechanics, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment. semanticscholar.orgnih.govrsc.org An MD simulation of methyl 3-bromopropionate in a solvent like water or methanol (B129727) would reveal the preferred conformations of the molecule in solution and the timescales of transitions between them. researchgate.net This information is crucial, as the reactivity of the molecule may depend on the population of a specific conformation where the electrophilic carbon is accessible to an incoming nucleophile. By understanding the dynamic behavior of the molecule, a more complete picture of its chemical reactivity can be obtained. mdpi.com
Table 2: Key Torsional Angles in Methyl 3-Bromopropionate for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| O=C-C-C | Defines the orientation of the ester relative to the alkyl chain | syn and anti |
| C-C-C-Br | Defines the position of the bromine atom | gauche and anti |
| C-O-C-H | Defines the orientation of the methyl group | syn and anti |
Note: This table illustrates the key rotational degrees of freedom that would be analyzed in a computational conformational study.
Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation, identification, and quantification of Methyl 3-bromo-2-(bromomethyl)propionate.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a reliable HPLC method is critical for analyzing Methyl 3-bromo-2-(bromomethyl)propionate. Reverse-phase (RP) HPLC is a common and effective approach for this compound. sielc.com Method development involves the systematic optimization of several parameters to achieve adequate separation and resolution from starting materials, byproducts, and degradation products.
Key aspects of method development include:
Column Selection: The choice of a stationary phase is crucial. A C18 column is a standard choice for reverse-phase chromatography, but other options like Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, have also been successfully used. sielc.comsielc.com
Mobile Phase Composition: A typical mobile phase for this compound consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component like water. sielc.comsielc.com The ratio of these components is adjusted to control the retention time and resolution of the analyte.
Mobile Phase Additives: To improve peak shape and resolution, an acid is often added to the mobile phase. Phosphoric acid is commonly used; however, for applications requiring compatibility with mass spectrometry (MS), a volatile acid like formic acid is substituted. sielc.comsielc.com
Detection: A Ultraviolet (UV) detector is frequently employed for the analysis of compounds like Methyl 3-bromo-2-(bromomethyl)propionate, with the detection wavelength optimized for maximum absorbance. nih.gov
The table below summarizes typical starting conditions for an RP-HPLC method for Methyl 3-bromo-2-(bromomethyl)propionate. sielc.com
| Parameter | Condition | Purpose |
| Column | Newcrom R1, C18 | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile (MeCN) and Water | The ratio is optimized to control the elution and retention of the compound. |
| Additive | Phosphoric Acid or Formic Acid (for MS) | Suppresses ionization of silanol groups and improves peak symmetry. |
| Detection | UV Spectrophotometry | Quantifies the compound based on its absorbance of UV light. |
| Application | UPLC (using smaller 3 µm particle columns) | Enables faster analysis times and higher resolution. |
Applications in Purity Assessment and Impurity Profiling
Once an HPLC method is developed and validated, it serves as a powerful tool for assessing the purity of Methyl 3-bromo-2-(bromomethyl)propionate and for impurity profiling. Commercial grades of this reagent are often available with a purity of 97% or higher. scbt.comsigmaaldrich.com
Purity Assessment: The purity of a sample can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. This method provides a quantitative measure of the purity, which is crucial for quality control in both laboratory and industrial settings.
Impurity Profiling: HPLC can separate and detect impurities, even at low levels. The developed liquid chromatography method can be scaled up for preparative separation, allowing for the isolation of these impurities. sielc.com Once isolated, these impurities can be further characterized using spectroscopic techniques to understand their structure and origin, which is vital for optimizing reaction conditions to minimize their formation.
Spectroscopic Characterization (General Discussion)
Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 3-bromo-2-(bromomethyl)propionate. sigmaaldrich.comnist.gov A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For Methyl 3-bromo-2-(bromomethyl)propionate (structure: (BrCH₂)₂CHCO₂CH₃), one would expect to see signals corresponding to the methyl ester protons (-OCH₃), the methine proton (-CH), and the methylene (B1212753) protons (-CH₂Br). The integration of these signals would correspond to the number of protons (3H, 1H, and 4H, respectively), and their splitting patterns would reveal adjacent protons.
¹³C NMR: Carbon NMR would show distinct signals for each unique carbon atom in the molecule: the methyl carbon, the carbonyl carbon, the methine carbon, and the methylene carbons attached to bromine.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for Methyl 3-bromo-2-(bromomethyl)propionate would include a strong C=O stretch from the ester group (typically around 1730-1750 cm⁻¹) and C-Br stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Methyl 3-bromo-2-(bromomethyl)propionate, the molecular weight is approximately 259.92 g/mol . sigmaaldrich.comnist.gov The mass spectrum obtained through electron ionization (EI) would show a molecular ion peak and characteristic fragment ions resulting from the loss of bromine atoms, the methoxy (B1213986) group, or other parts of the molecule. nist.gov The presence of two bromine atoms would also result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
The following table summarizes the key identification data for Methyl 3-bromo-2-(bromomethyl)propionate. sigmaaldrich.comnist.gov
| Property | Value |
| Molecular Formula | C₅H₈Br₂O₂ |
| Molecular Weight | 259.92 g/mol |
| CAS Number | 22262-60-8 |
| Linear Formula | (BrCH₂)₂CHCO₂CH₃ |
| InChI Key | USXVPPOARMSYGY-UHFFFAOYSA-N |
Reaction Progress Monitoring Techniques
Monitoring the progress of a chemical reaction is essential for determining its endpoint, calculating reaction kinetics, and optimizing conditions to maximize yield and minimize impurities. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for reaction monitoring. researchgate.net Small aliquots can be taken from the reaction mixture at different time intervals, quenched, and then analyzed. By plotting the disappearance of starting materials and the appearance of the product, Methyl 3-bromo-2-(bromomethyl)propionate, over time, a reaction profile can be generated. This method provides quantitative data on conversion and yield. researchgate.net
In-situ Spectroscopic Methods: Modern process analytical technology often utilizes in-situ (in the reaction vessel) monitoring.
NMR Spectroscopy: Flow NMR can be coupled with flow or microreactor systems for rapid analysis and optimization of reaction parameters. beilstein-journals.org It is a powerful method for structural determination and can provide real-time data on the concentration of reactants and products. beilstein-journals.org
Raman and IR Spectroscopy: These techniques can also be used for real-time monitoring. nih.gov By inserting a probe directly into the reaction vessel, spectra can be acquired continuously. The appearance of a characteristic peak for the product (e.g., the C=O stretch) or the disappearance of a reactant peak can be tracked to follow the reaction's progress. nih.gov
The choice of technique depends on the specific reaction conditions, the properties of the analytes, and the ease of coupling the analytical instrument with the reaction setup. beilstein-journals.org
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems
The synthesis of functionalized esters such as 3-Bromomethylpropionate traditionally relies on multi-step processes that can be inefficient. The future of its synthesis lies in the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability, aligning with the principles of green chemistry. bohrium.com
Current research into catalysts for related α-(bromomethyl) esters provides a roadmap for future developments. For instance, an innovative approach using I(I)/I(III) organocatalysis has been successfully employed for the difluorination of α-(bromomethyl)styrenes. acs.org This main group catalysis strategy, which uses p-Tolyliodide (p-TolI) with fluorinating agents, demonstrates the potential for developing sophisticated catalytic cycles for the functionalization of the bromomethyl group. acs.org Future research could adapt such catalytic systems to introduce other functionalities or to directly synthesize this compound from alternative starting materials under mild conditions.
Furthermore, the development of catalysts for C-H activation presents another promising frontier. researchgate.net Catalytic systems that could selectively activate and functionalize the C-H bonds of a propionate (B1217596) precursor would provide a more direct and atom-economical route to this compound and its derivatives. Research in this area focuses on earth-abundant metals and bio-inspired frameworks to reduce costs and environmental impact. bohrium.com The table below outlines potential catalytic strategies applicable to the synthesis and functionalization of this compound.
Table 1: Emerging Catalytic Strategies
| Catalytic Strategy | Potential Application for this compound | Key Advantages |
|---|---|---|
| Organoiodine (I/III) Catalysis | Functionalization of the bromomethyl group (e.g., fluorination, azidation). acs.org | Avoids toxic heavy metals; operates under mild conditions. |
| C-H Activation Catalysis | Direct synthesis from propionate precursors. researchgate.net | High atom economy; reduces synthetic steps. |
| Photoredox Catalysis | Radical-based synthesis and derivatization. | Utilizes visible light; enables novel reaction pathways. |
| Enzymatic Catalysis | Stereoselective synthesis or resolution. | High selectivity; environmentally benign. |
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, is a paradigm shift in chemical manufacturing that offers significant advantages in safety, scalability, and process control over traditional batch processing. researchgate.net The integration of this compound synthesis into flow chemistry methodologies is a key area for future research, promising to make its production safer, more efficient, and scalable. rsc.org
Reactions involving reactive intermediates or hazardous reagents, such as those often used in bromination, are particularly well-suited for flow systems. researchgate.net A continuous-flow process can generate and consume a reactive species in situ, minimizing the risks associated with its accumulation. sciforum.net For the synthesis of this compound, this could involve a continuous bromination step followed immediately by esterification in a telescoped, multi-step flow reactor network. scienceopen.com This approach improves safety and can lead to higher yields and purity by precisely controlling reaction parameters like temperature, pressure, and residence time. nih.gov
The benefits of flow chemistry for relevant reaction types are well-documented and highlight the potential for this compound synthesis:
Enhanced Safety: Halogenation and reactions with organometallics can be handled more safely due to small reactor volumes and superior heat transfer. researchgate.net
Improved Efficiency: Esterification reactions can be driven to completion under superheated conditions that are easily and safely accessible in pressurized flow reactors. conicet.gov.ar
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. sciforum.net
Stereoselective Synthesis Applications
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral molecules, particularly those with a stereocenter at the α- or β-position of the propionate backbone. Future research will focus on leveraging this compound in novel stereoselective applications.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and methods developed for related substrates could be adapted for this compound. researchgate.net For example, organocatalytic aza-Michael additions have been used to construct nitrogen-substituted stereocenters in the synthesis of bromopyrrole alkaloids. researchgate.net This suggests that this compound could act as a Michael acceptor or be derivatized to participate in similar enantioselective conjugate additions.
Another promising avenue is the use of chiral catalysts to control reactions at the α-position. The enantioselective synthesis of α-aryl-β²-amino esters has been demonstrated through the cooperative action of an isothiourea organocatalyst and a Brønsted acid. mdpi.com Such dual-catalytic systems could potentially be employed for the asymmetric functionalization of enolates derived from this compound, installing a chiral center adjacent to the ester.
Table 2: Potential Stereoselective Reactions Involving this compound Scaffolds
| Reaction Type | Potential Role of this compound | Catalytic Approach | Expected Chiral Product |
|---|---|---|---|
| Asymmetric Michael Addition | As the electrophile (Michael acceptor). | Chiral amine or thiourea (B124793) organocatalysts. researchgate.net | β-substituted propionate derivatives. |
| Asymmetric Alkylation | As the electrophile for a nucleophile. | Chiral phase-transfer catalysts. researchgate.net | α- or β-alkylated propionate derivatives. |
| Stereoselective Boron Alkylation | As a precursor to a chiral borane (B79455) derivative. | Reaction with chiral boranes and alkaloids. nih.gov | β-substituted α-amino acid derivatives. nih.gov |
The development of these applications would transform this compound from a simple building block into a key component for the sophisticated, asymmetric synthesis of high-value, optically active molecules. nih.gov
Expansion of Biological Probe Development
Chemical probes are essential tools for dissecting complex biological processes, enabling the study and manipulation of proteins and other biomacromolecules in their native environment. elte.hu The reactivity of this compound, specifically its electrophilic bromomethyl group, makes it an attractive scaffold for the development of novel covalent biological probes. nih.gov
Covalent probes function by forming a stable, covalent bond with a target biomolecule, often a specific amino acid residue within a protein. researchgate.net This allows for permanent labeling, which is useful for target identification, activity-based protein profiling (ABPP), and imaging applications. researchgate.net The bromomethyl group is a classic alkylating agent that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine. nih.gov
Future research will focus on incorporating the bromomethylpropionate moiety into more complex molecules to create highly selective probes. The design strategy involves combining the reactive "warhead" (the bromomethyl group) with a recognition element that directs the probe to a specific protein or enzyme active site. nih.gov
Key areas for expansion include:
Activity-Based Protein Profiling (ABPP): Designing probes where the this compound warhead is attached to a reporter tag (like a fluorophore or biotin) via a linker. These probes can be used to survey the activity of entire enzyme families, such as cysteine proteases, in complex biological samples. researchgate.net
Targeted Covalent Inhibitors: Integrating the bromomethylpropionate electrophile into a ligand known to bind to a specific protein of interest. This can convert a reversible, non-covalent binder into a potent and selective irreversible inhibitor, a strategy increasingly used in drug development.
Imaging Probes: Developing fluorescently tagged probes based on the this compound scaffold for visualizing the localization and activity of target proteins within living cells using advanced microscopy techniques. researchgate.net
The systematic exploration of different warheads has shown that nucleophilic substitution (Sₙ) reactions are a viable alternative to more common Michael addition reactions for targeting cysteine, highlighting the potential for alkylating agents like this compound.
Advanced Computational Modeling for Predictable Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the development of new synthetic methods and functional molecules. Advanced computational modeling represents a significant future direction for research involving this compound, enabling a deeper understanding of its behavior and facilitating the rational design of its applications.
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), can be used to model the reactivity of this compound in detail. For example, DFT calculations can elucidate the potential energy surfaces of its reactions, such as the bimolecular nucleophilic substitution (Sₙ2) at the bromomethyl carbon. conicet.gov.ar These calculations can determine reaction barriers, transition state geometries, and the influence of solvents, providing insights that are crucial for optimizing reaction conditions. mdpi.com Studies on similar Sₙ2 reactions, such as the reaction of halide ions with methyl halides, have demonstrated the power of DFT to analyze reaction pathways and solvation effects. conicet.gov.arresearchgate.net
Another area of application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate structural or QM-derived descriptors of molecules with their reactivity. For instance, QSAR models have been successfully developed to predict the hydrolysis rates of esters, a key reaction of the this compound molecule. acs.org By applying these methods, researchers can predict the stability and reactivity of novel this compound derivatives without the need for extensive experimentation.
Table 3: Computational Modeling Applications for this compound
| Modeling Technique | Research Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of Sₙ2 reaction mechanisms at the bromomethyl group. conicet.gov.ar | Reaction energy barriers, transition state structures, kinetic parameters. |
| Quantum Topology (QTAIM) | Prediction of ester hydrolysis rates. acs.org | Bond properties, charge distribution, reactivity indices. |
| Molecular Dynamics (MD) | Simulation of interactions with biological targets (e.g., enzymes). | Binding conformations, stability of protein-ligand complexes. |
| QSAR / Machine Learning | High-throughput screening of derivative libraries. bohrium.com | Metabolic stability, toxicity, reaction rates. |
The integration of these advanced computational models will enable a more predictable and design-oriented approach to harnessing the full potential of this compound in synthesis, materials science, and chemical biology.
Q & A
Q. What are the established synthetic routes for preparing 3-bromomethylpropionate, and how do reaction conditions influence yield?
- Methodological Answer : this compound (methyl 3-bromopropanoate) is commonly synthesized via esterification of 3-bromopropionic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Alternative routes include halogenation of methyl propionate derivatives. Key parameters affecting yield include temperature control (reflux conditions), stoichiometric ratios, and catalyst concentration. For purification, fractional distillation under reduced pressure (e.g., 64–66°C at 18 mmHg) is recommended due to its boiling point .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR reveals peaks for the methyl ester (δ ~3.7 ppm, singlet) and brominated methylene (δ ~3.4–3.6 ppm, triplet). C NMR confirms the carbonyl (δ ~170 ppm) and brominated carbon (δ ~30–35 ppm).
- Mass Spectrometry : GC-MS or EI-MS shows a molecular ion peak at m/z 167 (CHBrO) and fragments corresponding to Br loss (m/z 88, [CHO]) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as an alkylating agent in nucleophilic substitution reactions (e.g., forming C-C bonds in Grignard reactions) or as a precursor for synthesizing β-branched esters. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts. Researchers should monitor steric hindrance and solvent polarity (e.g., DMF vs. THF) to optimize reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in multi-step syntheses with sensitive intermediates?
- Methodological Answer :
- Temperature Control : Maintain below 75°C to prevent decomposition (flash point: 75°C) .
- Inert Atmosphere : Use nitrogen/argon to minimize oxidation of intermediates.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency, adjusting ligand ratios to reduce side reactions.
- Workflow Example :
| Step | Parameter | Optimal Range |
|---|---|---|
| Alkylation | Solvent | Dry THF |
| Coupling | Catalyst Loading | 2–5 mol% |
| Quenching | Temperature | 0–5°C |
Q. How should researchers analyze and mitigate byproduct formation during alkylation reactions with this compound?
- Methodological Answer : Byproducts (e.g., elimination products or dimerization) can arise from excess base or high temperatures. Mitigation strategies include:
- Chromatographic Monitoring : Use TLC or HPLC to track reaction progress.
- Low-Temperature Quenching : Halt reactions at 0°C to stabilize intermediates.
- Isolation Techniques : Column chromatography (silica gel, hexane/ethyl acetate) separates byproducts. Report yields and characterize byproducts via H NMR and HRMS .
Q. What factors contribute to the instability of this compound, and how should storage conditions be tailored?
- Methodological Answer :
- Light Sensitivity : Store in amber glassware at 2–8°C to prevent photolytic degradation.
- Moisture Avoidance : Use molecular sieves in storage containers to inhibit hydrolysis.
- Stability Data :
| Condition | Degradation Rate |
|---|---|
| Ambient (25°C) | ~5% over 30 days |
| Refrigerated (4°C) | <1% over 90 days |
Q. How can contradictory literature data on reaction yields with this compound be resolved?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., solvent purity, catalyst sources) .
- Replication Studies : Reproduce experiments under controlled conditions (e.g., standardized reagents, inert atmosphere).
- Meta-Analysis : Pool data from high-quality studies using statistical tools (e.g., R or Python) to identify outliers and trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
